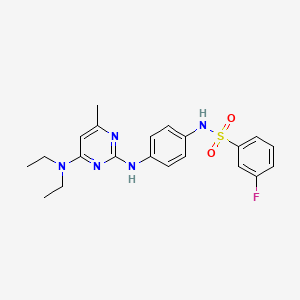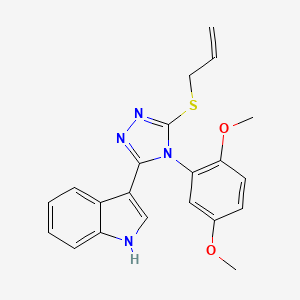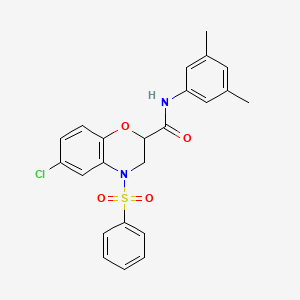
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diethylamino group, a methylpyrimidinyl group, and a fluorobenzene sulfonamide group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic substitution reaction, where a diethylamino group is introduced to a pyrimidine ring, followed by the attachment of a fluorobenzene sulfonamide group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimalarial activity.
作用机制
The mechanism of action of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
Uniqueness
What sets N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
属性
分子式 |
C21H24FN5O2S |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C21H24FN5O2S/c1-4-27(5-2)20-13-15(3)23-21(25-20)24-17-9-11-18(12-10-17)26-30(28,29)19-8-6-7-16(22)14-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) |
InChI 键 |
IQGLBFHIKUNJST-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide](/img/structure/B11233906.png)
![methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate](/img/structure/B11233913.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11233927.png)
![[4-(2-fluorophenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone](/img/structure/B11233933.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11233953.png)
![6-chloro-N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233959.png)
![N-[2-(4-chlorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11233970.png)
![4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11233971.png)
![2-{ethyl[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B11233974.png)

![Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11233993.png)
![2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234000.png)
